molecular formula C13H19BrN2O B3136338 2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol CAS No. 415721-00-5

2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol

Cat. No. B3136338
CAS RN: 415721-00-5
M. Wt: 299.21 g/mol
InChI Key: ILEMZYNLJOTXSH-UHFFFAOYSA-N
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Description

“2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol” is a chemical compound that has been researched for its potential implications in various fields of science and industry. It is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .


Synthesis Analysis

The synthesis of this compound involves a multi-step procedure. The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments . The title compound is obtained via a four-step protocol . The 1,2,4-triazole derivative is prepared in the very simple and efficient procedure described previously .


Molecular Structure Analysis

The molecular structure of “2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol” is confirmed by HRMS, IR, 1H and 13C NMR experiments .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol” include a reaction with 2-hydroxyethylpiperazine in a mole ratio of 1:1.10 under 115 ℃ for 4 h .

Scientific Research Applications

Organic Synthesis

This compound is used as an intermediate in the synthesis of several novel organic compounds . It can be used to produce amides, sulphonamides, azetidinones, and imidazolinones .

Pharmacokinetic Modulation

The piperazine moiety in this compound can positively modulate the pharmacokinetic properties of a drug substance . This makes it a valuable component in the development of new pharmaceuticals .

Therapeutic Applications

The compound and its derivatives have been applied in a number of different therapeutic areas. These include antitumor, antifungal, antidepressant, and antiviral treatments .

Neurological Disorders

The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease . This makes it a promising area of research for neurodegenerative disorders .

Antibacterial Activity

Some derivatives of this compound have shown promising antibacterial activity . However, the antibacterial efficacy can vary depending on the specific derivative and the bacterial strain .

Antimicrobial Activity

A specific derivative, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), has been synthesized and exhibits antimicrobial activity . This suggests potential applications in combating microbial infections .

Psychoactive Substances

Piperazine derivatives are also used as psychoactive substances, sometimes used illegally for recreational purposes . This highlights the need for careful regulation and monitoring of these compounds .

Antibiotic Drugs

The piperazine ring is a component in known antibiotic drugs like Ciprofloxacin and Ofloxacin . This further emphasizes its importance in the field of medicinal chemistry .

properties

IUPAC Name

2-[4-[(2-bromophenyl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O/c14-13-4-2-1-3-12(13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEMZYNLJOTXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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